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molecular formula C13H12N2O5S B194465 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid CAS No. 28328-54-3

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

Cat. No. B194465
M. Wt: 308.31 g/mol
InChI Key: GVQZPZSQRCXSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03971819

Procedure details

A mixture of 3-amino-4-phenoxy-5-sulphamyl-benzamide (1 g) and 1N sodium hydroxide (20 ml) was refluxed for 1 hour. After cooling, the 3-amino-4-phenoxy-5-sulphamyl-benzoic acid was precipitated from the reaction mixture by addition of 4N hydrochloric acid until pH 2.5. After several recrystallizations from aqueous ethanol and drying, the compound was obtained with a melting point of 252°-253°C.
Name
3-amino-4-phenoxy-5-sulphamyl-benzamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([S:18](=[O:21])(=[O:20])[NH2:19])[C:10]=1[O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:5](N)=[O:6].[OH-:22].[Na+]>>[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([S:18](=[O:21])(=[O:20])[NH2:19])[C:10]=1[O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:5]([OH:22])=[O:6] |f:1.2|

Inputs

Step One
Name
3-amino-4-phenoxy-5-sulphamyl-benzamide
Quantity
1 g
Type
reactant
Smiles
NC=1C=C(C(=O)N)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the 3-amino-4-phenoxy-5-sulphamyl-benzoic acid was precipitated from the reaction mixture by addition of 4N hydrochloric acid until pH 2.5
CUSTOM
Type
CUSTOM
Details
After several recrystallizations from aqueous ethanol
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
the compound was obtained with a melting point of 252°-253°C.

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C(=O)O)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03971819

Procedure details

A mixture of 3-amino-4-phenoxy-5-sulphamyl-benzamide (1 g) and 1N sodium hydroxide (20 ml) was refluxed for 1 hour. After cooling, the 3-amino-4-phenoxy-5-sulphamyl-benzoic acid was precipitated from the reaction mixture by addition of 4N hydrochloric acid until pH 2.5. After several recrystallizations from aqueous ethanol and drying, the compound was obtained with a melting point of 252°-253°C.
Name
3-amino-4-phenoxy-5-sulphamyl-benzamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([S:18](=[O:21])(=[O:20])[NH2:19])[C:10]=1[O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:5](N)=[O:6].[OH-:22].[Na+]>>[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([S:18](=[O:21])(=[O:20])[NH2:19])[C:10]=1[O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:5]([OH:22])=[O:6] |f:1.2|

Inputs

Step One
Name
3-amino-4-phenoxy-5-sulphamyl-benzamide
Quantity
1 g
Type
reactant
Smiles
NC=1C=C(C(=O)N)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the 3-amino-4-phenoxy-5-sulphamyl-benzoic acid was precipitated from the reaction mixture by addition of 4N hydrochloric acid until pH 2.5
CUSTOM
Type
CUSTOM
Details
After several recrystallizations from aqueous ethanol
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
the compound was obtained with a melting point of 252°-253°C.

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C(=O)O)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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